molecular formula C10H11IOS B14067730 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one

1-(2-Iodo-6-(methylthio)phenyl)propan-1-one

Katalognummer: B14067730
Molekulargewicht: 306.17 g/mol
InChI-Schlüssel: MYPHWWBOEHDKEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Iodo-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one typically involves the iodination of a precursor compound, followed by the introduction of the methylthio group. One common synthetic route involves the reaction of 2-iodo-6-methylthiophenol with propanone under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(2-Iodo-6-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and organometallic reagents like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Iodo-6-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The iodine and methylthio groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one include:

    2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.

    1-(2-Iodo-6-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group. The uniqueness of this compound lies in the presence of both the iodine and methylthio groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11IOS

Molekulargewicht

306.17 g/mol

IUPAC-Name

1-(2-iodo-6-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11IOS/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

MYPHWWBOEHDKEZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1I)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.